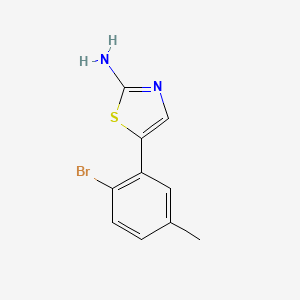
5-(2-Bromo-5-methylphenyl)thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Bromo-5-methylphenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
准备方法
The synthesis of 5-(2-Bromo-5-methylphenyl)thiazol-2-amine typically involves the reaction of 2-bromo-5-methylphenylamine with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
5-(2-Bromo-5-methylphenyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter the functional groups attached to the thiazole ring.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
5-(2-Bromo-5-methylphenyl)thiazol-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(2-Bromo-5-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating certain biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
5-(2-Bromo-5-methylphenyl)thiazol-2-amine can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical reactivity .
生物活性
5-(2-Bromo-5-methylphenyl)thiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and promising biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects against cancer cell lines, and potential therapeutic applications.
Structural Characteristics
The molecular formula for this compound is C11H10BrN3S, with a molecular weight of approximately 286.23 g/mol. The compound features a thiazole ring and a brominated aromatic substituent, which significantly influence its chemical behavior and biological activity. The presence of the bromine atom enhances the compound's reactivity, making it suitable for various synthetic applications and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various pathogens, including Mycobacterium tuberculosis, which is critical given the global health implications of this bacterium. The mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes or receptors, modulating biological pathways that lead to its observed effects.
Comparative Antimicrobial Efficacy
The following table summarizes the antimicrobial activity of this compound compared to other thiazole derivatives:
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Mycobacterium tuberculosis | 15 µM |
| 4-(4-Bromophenyl)-thiazol-2-amine | E. coli | 20 µM |
| 6-Bromo-5-methylbenzo[D]thiazol-2-amine | Staphylococcus aureus | 25 µM |
This table illustrates that this compound has competitive MIC values against significant pathogens, indicating its potential as an antimicrobial agent.
Cytotoxic Activity Against Cancer Cell Lines
In vitro studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The MTT assay results demonstrated that this compound exhibits significant cytotoxicity in a dose-dependent manner.
Cytotoxicity Data
The following table summarizes the IC50 values for this compound against selected cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 30 |
| HT-29 | 45 |
| MCF-7 | 50 |
These results indicate that the compound has substantial potential as an anticancer agent, particularly against liver cancer cells.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Signal Pathway Modulation : It has been shown to activate signaling pathways related to immune responses, such as NF-kB activation, which is crucial for understanding its therapeutic potential.
- Structure-Activity Relationship (SAR) : Studies suggest that modifications to the thiazole core and phenyl substituents can enhance biological efficacy. For example, the introduction of different halogen substitutions can significantly impact the compound's reactivity and biological activity .
Case Studies and Research Findings
Several studies have documented the biological activities of thiazole derivatives similar to this compound:
- Antimicrobial Studies : A study highlighted that thiazole derivatives exhibited broad-spectrum antibacterial activity against resistant strains such as MRSA and Pseudomonas aeruginosa, with some compounds showing better efficacy than standard antibiotics .
- Cytotoxic Evaluation : Another investigation into thiazole compounds showed promising results in inhibiting cancer cell growth across multiple cell lines, reaffirming the potential of thiazole derivatives in oncology .
- Molecular Docking Studies : Computational analyses have suggested that certain structural modifications can enhance binding affinity to target proteins involved in bacterial resistance mechanisms .
属性
分子式 |
C10H9BrN2S |
|---|---|
分子量 |
269.16 g/mol |
IUPAC 名称 |
5-(2-bromo-5-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2S/c1-6-2-3-8(11)7(4-6)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13) |
InChI 键 |
IHRFXPCXPYRBOB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)Br)C2=CN=C(S2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















